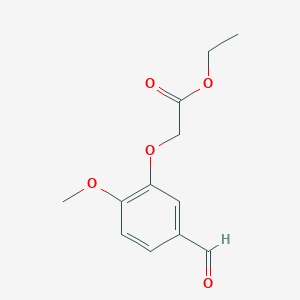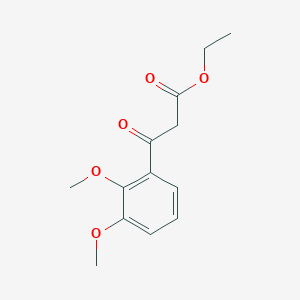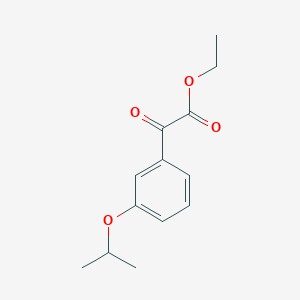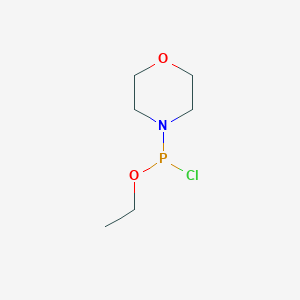
4-(3-氰基苯基)苯甲酸甲酯
描述
Methyl 4-(3-cyanophenyl)benzoate is an organic compound with the molecular formula C15H11NO2. It is also known by its IUPAC name, methyl 3’-cyano [1,1’-biphenyl]-4-carboxylate . This compound is characterized by the presence of a benzoate ester group and a cyano group attached to a biphenyl structure. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
科学研究应用
Methyl 4-(3-cyanophenyl)benzoate has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs with potential therapeutic effects.
生化分析
Biochemical Properties
For instance, they can undergo reactions at the benzylic position, which can be resonance stabilized . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is plausible that this compound could influence cell function, given that other benzoates have been shown to have various effects on cells . For example, some benzoates can induce neural stem cells to differentiate into specific types of neurons
Molecular Mechanism
It is known that benzoates can undergo various chemical reactions, such as electrophilic aromatic substitution . In these reactions, electrophiles attack the aromatic ring of the benzoate, leading to the formation of new compounds
Temporal Effects in Laboratory Settings
It is known that benzoates can be synthesized through various reactions, such as esterification , and these reactions can be influenced by factors such as temperature and pH
Metabolic Pathways
It is known that benzoates can be metabolized by the human gut microbiome . This metabolism involves both aerobic and anaerobic pathways
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4-(3-cyanophenyl)benzoate can be synthesized through several methods, including esterification and Suzuki–Miyaura coupling reactions. One common method involves the reaction of 4-bromobenzoic acid with 3-cyanophenylboronic acid in the presence of a palladium catalyst under Suzuki–Miyaura coupling conditions . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: In industrial settings, the production of methyl 4-(3-cyanophenyl)benzoate often involves the use of solid acid catalysts for esterification reactions. For example, zirconium and titanium-based solid acids have been shown to be effective in catalyzing the esterification of benzoic acids with methanol . This method is advantageous due to its high efficiency and the recyclability of the catalysts.
化学反应分析
Types of Reactions: Methyl 4-(3-cyanophenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAH) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or esters.
作用机制
The mechanism of action of methyl 4-(3-cyanophenyl)benzoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules . These interactions can lead to the modulation of enzymatic activity and cellular processes.
相似化合物的比较
Methyl 4-(3-cyanophenyl)benzoate can be compared with other similar compounds, such as:
Methyl benzoate: Lacks the cyano group, making it less reactive in nucleophilic substitution reactions.
Methyl 4-cyanobenzoate: Contains a cyano group directly attached to the benzene ring, which can influence its reactivity and applications.
Methyl 4-(4-cyanophenyl)benzoate: Similar structure but with the cyano group in a different position, affecting its chemical behavior and uses.
属性
IUPAC Name |
methyl 4-(3-cyanophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNDONDAUMRIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362692 | |
| Record name | Methyl 4-(3-cyanophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89900-92-5 | |
| Record name | Methyl 3′-cyano[1,1′-biphenyl]-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89900-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(3-cyanophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Ethoxy-5-[(pyridine-3-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1608079.png)







